Fluticasone Propionate Intermediate
Overview
Description
The compound (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid is a synthetic corticosteroid. It is structurally related to fluticasone, a widely used anti-inflammatory agent. This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Mechanism of Action
Target of Action
Fluticasone Propionate, also known as YXC5X4NLK5, is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation in the body .
Mode of Action
Fluticasone Propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction with its targets results in the suppression of various cell types and mediators of inflammation . The exact mechanism through which it affects these cells and mediators is still unknown .
Biochemical Pathways
The activation of glucocorticoid receptors by Fluticasone Propionate leads to the suppression of inflammatory-related gene expression . This action affects the biochemical pathways involved in the production of interleukins, cellular and protein extravasation, arachidonic acid generation from phospholipids, and the release of proteases and other enzymes from various cell types .
Pharmacokinetics
Fluticasone Propionate is rapidly cleared by metabolism, with a total blood clearance equivalent to hepatic blood flow . The drug undergoes complete first-pass metabolism in the liver to the inactive 17β-carboxylic acid derivative . This rapid clearance to an inactive metabolite is the basis for the observed lack of effects on the hypothalamo-pituitary-adrenal axis . The systemic bioavailability of Fluticasone Propionate is approximately 10-30% .
Result of Action
The activation of glucocorticoid receptors by Fluticasone Propionate and the subsequent suppression of inflammatory-related gene expression result in a reduction of inflammation in the body . This leads to relief from symptoms of conditions such as asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .
Action Environment
The action, efficacy, and stability of Fluticasone Propionate can be influenced by various environmental factors. For instance, the bioavailability and systemic effects of the drug can be affected by the route of administration .
Biochemical Analysis
Biochemical Properties
Fluticasone Propionate Intermediate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that the formation of its metabolite M1 is catalyzed primarily by CYP3A enzymes . The interactions between this compound and these enzymes are crucial for its bioavailability and therapeutic effects.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is complex and depends on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function and response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacokinetics and pharmacodynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are essential for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues . The mechanisms of this transport and distribution, including any transporters or binding proteins that it interacts with, are important for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical transformations including fluorination, hydroxylation, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential use in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as a starting material for the synthesis of other corticosteroids.
Comparison with Similar Compounds
Similar Compounds
Fluticasone: A closely related corticosteroid with similar anti-inflammatory properties.
Beclomethasone: Another corticosteroid used in the treatment of asthma and allergic rhinitis.
Budesonide: A corticosteroid with potent anti-inflammatory effects used in the treatment of inflammatory bowel disease.
Uniqueness
The compound (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties. These modifications result in a compound with increased potency and reduced side effects compared to other corticosteroids.
Properties
CAS No. |
80474-45-9 |
---|---|
Molecular Formula |
C24H30F2O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |
InChI |
InChI=1S/C24H30F2O5S/c1-5-19(29)31-24(20(30)32)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,32)/t12?,14?,15-,17?,18-,21-,22-,23?,24?/m0/s1 |
InChI Key |
QGESYFOFLPJDJW-JKZCDXJBSA-N |
Isomeric SMILES |
CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)S |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S |
Pictograms |
Irritant |
Synonyms |
(6α,11ß,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carbothioic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.